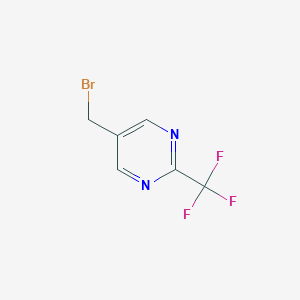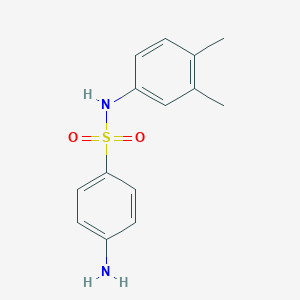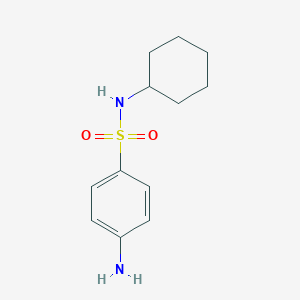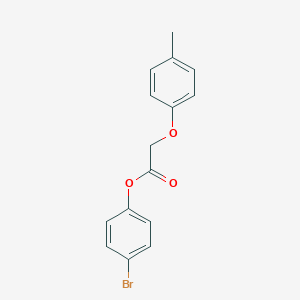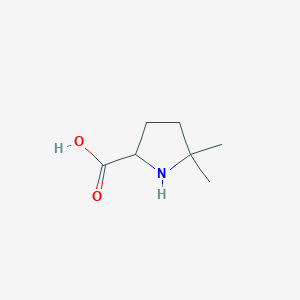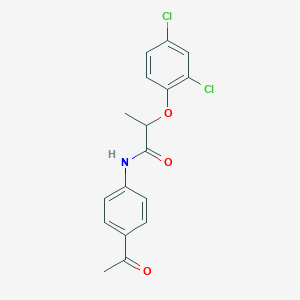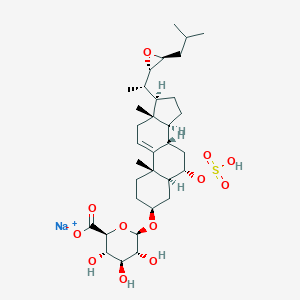
Downeyoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Downeyoside C is a natural compound that has recently gained attention for its potential therapeutic applications in various diseases. It is a flavonoid glycoside that is mainly found in the roots of Belamcanda chinensis, commonly known as the blackberry lily. Downeyoside C has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of Downeyoside C is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Downeyoside C has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10.
Effets Biochimiques Et Physiologiques
Downeyoside C has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Downeyoside C has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Downeyoside C in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, Downeyoside C has been shown to possess multiple biological activities, which make it a potential candidate for the treatment of various diseases. However, one of the main limitations of using Downeyoside C in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Downeyoside C. One of the main directions is to investigate its potential therapeutic applications in various diseases, such as rheumatoid arthritis, inflammatory bowel disease, Alzheimer's disease, Parkinson's disease, and cancer. Moreover, the mechanism of action of Downeyoside C needs to be further elucidated to understand its biological activities. Furthermore, the development of novel formulations and delivery systems for Downeyoside C can improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Finally, the safety and toxicity of Downeyoside C need to be further evaluated to ensure its suitability for clinical use.
Conclusion:
In conclusion, Downeyoside C is a natural compound that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound is mainly extracted from the roots of Belamcanda chinensis using various solvents and purification steps. Downeyoside C has potential therapeutic applications in various diseases, and its mechanism of action needs to be further elucidated. The development of novel formulations and delivery systems for Downeyoside C can enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of Downeyoside C is a complex process that involves multiple steps. The compound is mainly extracted from the roots of Belamcanda chinensis using various solvents, such as ethanol, methanol, and water. The crude extract is then subjected to several purification steps, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC), to obtain pure Downeyoside C.
Applications De Recherche Scientifique
Downeyoside C has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Downeyoside C has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, Downeyoside C has been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.
Propriétés
Numéro CAS |
174286-15-8 |
|---|---|
Nom du produit |
Downeyoside C |
Formule moléculaire |
C33H51NaO12S |
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(3S,5S,6S,8S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]ethyl]-6-sulfooxy-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H52O12S.Na/c1-15(2)12-24-28(43-24)16(3)19-6-7-20-18-14-23(45-46(39,40)41)22-13-17(8-10-33(22,5)21(18)9-11-32(19,20)4)42-31-27(36)25(34)26(35)29(44-31)30(37)38;/h9,15-20,22-29,31,34-36H,6-8,10-14H2,1-5H3,(H,37,38)(H,39,40,41);/q;+1/p-1/t16-,17-,18-,19+,20-,22+,23-,24-,25-,26-,27+,28-,29-,31+,32+,33+;/m0./s1 |
Clé InChI |
DMZBNMVONJSNCA-DRXATRFUSA-M |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C)[C@H]6[C@@H](O6)CC(C)C.[Na+] |
SMILES |
CC(C)CC1C(O1)C(C)C2CCC3C2(CC=C4C3CC(C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C.[Na+] |
SMILES canonique |
CC(C)CC1C(O1)C(C)C2CCC3C2(CC=C4C3CC(C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C.[Na+] |
Synonymes |
DOWNEYOSIDE C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



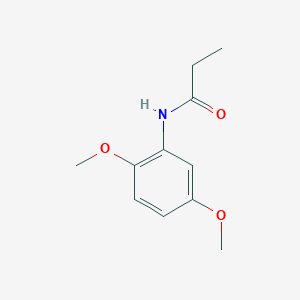
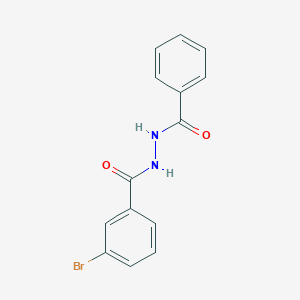
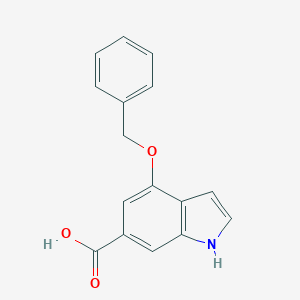
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
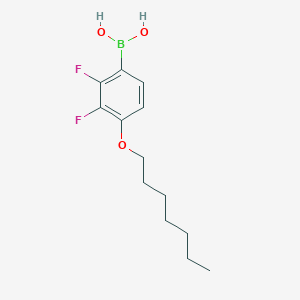
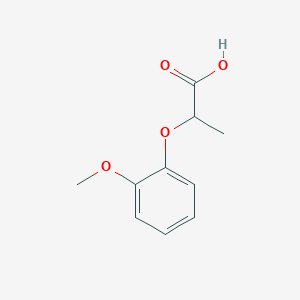
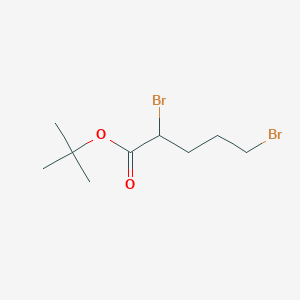
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)
